4,4'-(2-(4-Nitrophenyl)-1H-imidazole-4,5-diyl)dianiline
Description
Properties
CAS No. |
171861-33-9 |
|---|---|
Molecular Formula |
C21H17N5O2 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
4-[4-(4-aminophenyl)-2-(4-nitrophenyl)-1H-imidazol-5-yl]aniline |
InChI |
InChI=1S/C21H17N5O2/c22-16-7-1-13(2-8-16)19-20(14-3-9-17(23)10-4-14)25-21(24-19)15-5-11-18(12-6-15)26(27)28/h1-12H,22-23H2,(H,24,25) |
InChI Key |
SLNXFDPTTOAPEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-(4-Nitrophenyl)-1H-imidazole-4,5-diyl)dianiline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving glyoxal, ammonia, and formaldehyde.
Coupling Reaction: The final step involves coupling the nitrophenyl-imidazole intermediate with aniline under basic conditions, often using a catalyst such as copper(I) iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-(2-(4-Nitrophenyl)-1H-imidazole-4,5-diyl)dianiline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid, and other electrophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 4,4’-(2-(4-Aminophenyl)-1H-imidazole-4,5-diyl)dianiline.
Substitution: Halogenated or sulfonated derivatives.
Oxidation: Quinone derivatives.
Scientific Research Applications
4,4’-(2-(4-Nitrophenyl)-1H-imidazole-4,5-diyl)dianiline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including kinase inhibitors and antimicrobial agents.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Catalysis: It acts as a ligand in coordination chemistry, facilitating various catalytic processes.
Mechanism of Action
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
Imidazole vs. Benzimidazole Derivatives
- 4,4'-(1H-Benzo[d]imidazole-4,7-diyl)dianiline (): This benzimidazole derivative, used in covalent organic frameworks (COFs), exhibits enhanced rigidity due to fused benzene rings. The extended conjugation improves thermal stability (>400°C decomposition) and catalytic activity in heterogeneous organocatalysis. In contrast, the target compound’s imidazole core may offer greater solubility in polar solvents (e.g., DMF, NMP) due to reduced planarity .
Imidazole vs. Thiazole Derivatives
- 4,4′-([2,2′-Bithiazole]-4,4′diyl)dianiline (D1) and 4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)dianiline (D2) ():
Thiazole-based analogs demonstrate higher thermal stability (decomposition temperatures >350°C) and mechanical strength, attributed to sulfur’s electron-withdrawing effects. However, the imidazole core in the target compound may exhibit superior electronic conductivity due to nitrogen’s lone-pair electrons, beneficial for optoelectronic applications .
Substituent Effects
Nitro vs. Amine Functionalization
- 4,4′-(Buta-1,3-diyne-1,4-diyl)-dianiline ():
The nitro group in the target compound reduces reactivity in homocoupling reactions compared to amine-terminated analogs. For example, 4,4′-(buta-1,3-diyne-1,4-diyl)-dianiline shows 20–30% lower yields in alkyne coupling due to nitro’s electron-withdrawing nature . - Dianiline Schiff Bases ():
Schiff bases like N,N’-Bis(benzylidene)-4,4’-dianiline (DAA) exhibit corrosion inhibition efficiencies (>85%) linked to their HOMO-LUMO gaps (ΔE ≈ 3.5 eV). The nitro group in the target compound may similarly enhance adsorption on metal surfaces but reduce solubility .
Thermal and Mechanical Properties
Polymer Composites
- 4,4′-(4,4′-Isopropylidenediphenyl-1,1′-diyldioxy)dianiline ():
Dianiline curatives with isopropylidene moieties in polyacrylicester elastomers show high thermal stability (Tg ≈ 120°C) and tensile strength (15–20 MPa). The imidazole-based target compound may achieve comparable mechanical performance but with lower Tg due to reduced cross-linking density . - Sulfur-Containing Dianilines ():
Polyimides derived from 4,4′-(p-Phenylenedisulfanyl)dianiline exhibit high refractive indices (>1.70) and glass transition temperatures (Tg >250°C). The target compound’s imidazole core could lower refractive indices but improve processability in solvent casting .
Comparative Data Table
| Compound | Core Structure | Key Substituents | Thermal Stability (°C) | Solubility (Polar Solvents) | Applications |
|---|---|---|---|---|---|
| Target Compound | Imidazole | 4-Nitrophenyl, dianiline | ~300 (estimated) | Moderate (DMF, NMP) | Electronics, Catalysis |
| 4,4′-(1H-Benzo[d]imidazole-4,7-diyl)dianiline | Benzimidazole | Dianiline | >400 | Low | COFs, Organocatalysis |
| 4,4′-([2,2′-Bithiazole]-4,4′diyl)dianiline (D1) | Bithiazole | Dianiline | 350–400 | Low | High-strength polymers |
| 4,4′-(4,4′-Isopropylidenediphenyl)dianiline | Isopropylidene | Dianiline | 250–300 | High | Elastomers, Coatings |
| N,N’-Bis(benzylidene)-4,4’-dianiline (DAA) | Schiff Base | Benzylidene, dianiline | <200 | High (Ethanol) | Corrosion Inhibition |
Key Research Findings
- Synthetic Flexibility : The target compound’s nitro group allows post-functionalization (e.g., reduction to amines), similar to pathways in and .
- Thermal Performance : Imidazole derivatives generally exhibit lower thermal stability than benzimidazoles or thiazoles but better solubility .
- Electronic Properties : Nitrogen-rich cores (imidazole, benzimidazole) enhance charge transport, making them suitable for optoelectronic devices .
Biological Activity
4,4'-(2-(4-Nitrophenyl)-1H-imidazole-4,5-diyl)dianiline, a compound with the chemical formula C21H17N5O2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including antibacterial, antifungal, and anticancer properties.
Chemical Structure and Properties
The compound features an imidazole ring substituted with a nitrophenyl group, which is known to influence its biological activity. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that compounds containing imidazole rings exhibit significant antimicrobial properties. For example, derivatives of imidazole have been shown to possess both antibacterial and antifungal activities against various strains of bacteria and fungi.
- Antibacterial Activity : The compound has demonstrated activity against Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . This suggests that the compound could be a promising candidate for developing new antibacterial agents.
- Antifungal Activity : Similarly, imidazole derivatives have shown efficacy against fungal pathogens. The presence of nitro groups in the structure enhances the interaction with microbial targets, potentially leading to increased antifungal potency .
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have indicated that imidazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.
- Mechanism of Action : The compound's structure allows it to interact with cellular targets such as kinases and transcription factors, which are crucial for cancer cell survival and proliferation. For instance, imidazole derivatives have been identified as p38 MAP kinase inhibitors , which play a role in cellular stress responses and inflammation.
Case Studies
Several case studies highlight the biological activity of related imidazole compounds:
- Study on Antibacterial Properties : A study evaluated the antibacterial effects of various imidazole derivatives against clinical isolates of bacteria. The results indicated that compounds similar to this compound exhibited significant zones of inhibition against S. aureus and Pseudomonas aeruginosa .
- Anticancer Research : Another research focused on the cytotoxic effects of imidazole derivatives on cancer cell lines. The findings revealed that certain modifications in the imidazole structure could enhance cytotoxicity against breast cancer cells .
Data Summary
Q & A
Q. What are the optimal synthetic routes for 4,4'-(2-(4-Nitrophenyl)-1H-imidazole-4,5-diyl)dianiline, and how can reaction conditions be tailored to improve yield?
Methodological Answer : The compound can be synthesized via a multi-step approach:
Imidazole Core Formation : React benzil derivatives with 4-nitrobenzaldehyde and 4-nitroaniline in acetic acid under reflux, as demonstrated for analogous imidazole derivatives .
Reduction of Nitro Groups : Treat the intermediate (e.g., 1,2-bis(4-nitrophenyl)-4,5-diphenyl-1H-imidazole) with hydrazine monohydrate in ethanol using Pd/C as a catalyst under reflux to reduce nitro groups to amines .
Optimization Tips :
- Monitor reaction progress via TLC or HPLC.
- Adjust catalyst loading (e.g., 5–10% Pd/C) to minimize side reactions.
- Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.
Q. How should researchers resolve contradictions in spectroscopic data during structural characterization?
Methodological Answer :
- Multi-Technique Validation : Cross-validate NMR, FTIR, and mass spectrometry. For example, discrepancies in amine proton signals (NMR) may arise from tautomerism in the imidazole ring; FTIR can confirm NH/NO₂ vibrations .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement. SHELX is robust for small-molecule structures and can resolve ambiguities in bond lengths/angles .
- Computational Validation : Perform DFT calculations (B3LYP/6-31G*) to compare experimental and theoretical spectra .
Q. What safety protocols are critical when handling intermediates like nitroaromatic precursors?
Methodological Answer :
- Air-Sensitive Intermediates : Store nitroaromatic compounds under inert gas and avoid exposure to light.
- Reduction Reactions : Use explosion-proof reactors for hydrazine-mediated reductions due to exothermic risks .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles. Monitor air quality for nitro-group byproducts.
Advanced Research Questions
Q. How can this compound be integrated into covalent organic frameworks (COFs) for catalytic applications?
Methodological Answer :
- Building Block Design : The rigid imidazole core and amine termini allow covalent linkage with anhydrides or aldehydes. For example, analogous dianilines have been used to construct chiral COFs via polycondensation .
- Functionalization : Introduce pyrimidine or ether side chains (as in SPMNH2) to enhance COF stability and porosity .
- Catalytic Testing : Assess COF performance in organocatalysis (e.g., asymmetric synthesis) via kinetic studies and enantiomeric excess (ee) measurements .
Q. What computational strategies predict the compound’s electronic properties for corrosion inhibition studies?
Methodological Answer :
- DFT Parameters : Calculate frontier molecular orbitals (HOMO/LUMO), energy gap (ΔE), and global hardness (η) using B3LYP/6-311G(d,p). A smaller ΔE correlates with higher reactivity in corrosion inhibition .
- Molecular Dynamics (MD) : Simulate adsorption on metal surfaces (e.g., Fe) in explicit solvent models (e.g., H₂O/1 M H₂SO₄) to evaluate binding energies .
- Experimental Cross-Validation : Compare computational results with electrochemical impedance spectroscopy (EIS) data to validate inhibition efficiency .
Q. How does the nitro group influence thermal stability in polyimide (PI) films?
Methodological Answer :
- Polymer Synthesis : Polycondense the dianiline with dianhydrides (e.g., PMDA) to form PI films. The nitro group may enhance chain rigidity but reduce solubility .
- Thermal Analysis : Use TGA to determine decomposition temperatures (Td) and calculate activation energy (Ea) via the Flynn-Wall-Ozawa method .
- Dynamic Mechanical Analysis (DMA) : Measure glass transition temperature (Tg) to assess cross-linking effects .
Q. What advanced techniques elucidate curing mechanisms in elastomer applications?
Methodological Answer :
- Kinetic Studies : Analyze vulcanization using rheometer curves (e.g., Monsanto rheometer) to determine scorch time (ts2) and cure rate index (CRI) .
- Spectroscopic Analysis : Employ XPS to track amide/imide bond formation during curing. FTIR can monitor NH/CO stretching modes .
- DFT for Reactivity : Model reaction pathways between dianiline and acrylate monomers to predict cross-linking efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
